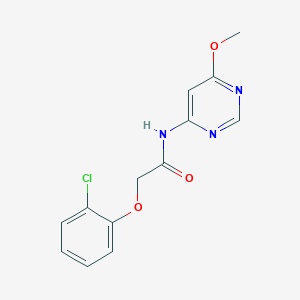
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as CPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. While this compound has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable tool for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 4-chloro-6-methoxypyrimidine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-13-6-11(15-8-16-13)17-12(18)7-20-10-5-3-2-4-9(10)14/h2-6,8H,7H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKJNWZVGXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)
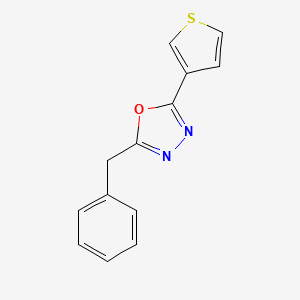
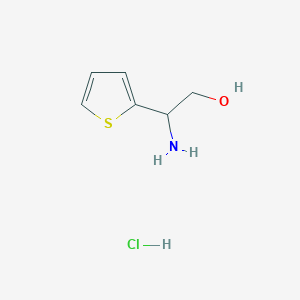
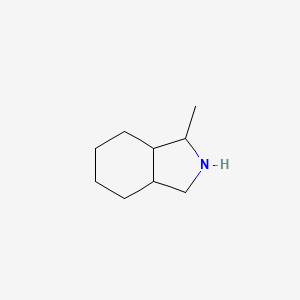
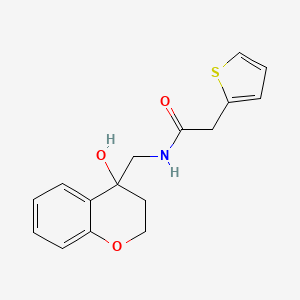
![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)

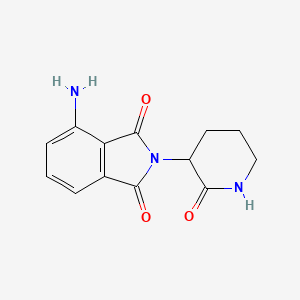
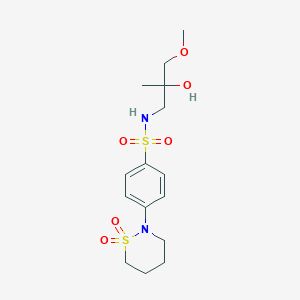
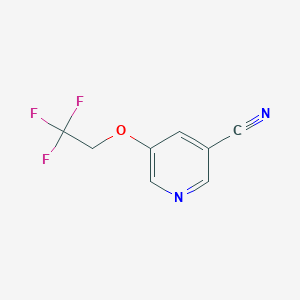
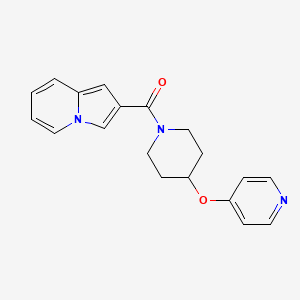
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
![2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B2972505.png)